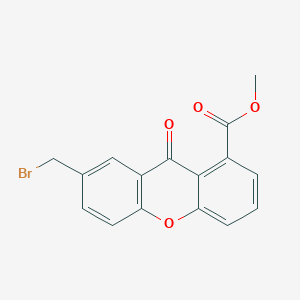
methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate
Descripción general
Descripción
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate, also known as Methyl 7-bromo-9-oxo-9H-xanthene-1-carboxylate, is an organic compound with the chemical formula C14H10BrO4. It is a white crystalline solid that is soluble in water and ethanol. Methyl 7-bromo-9-oxo-9H-xanthene-1-carboxylate has a variety of uses in scientific research, including as a reagent in organic synthesis, as a chromogenic substrate in enzyme assays, and as a fluorescent dye.
Mecanismo De Acción
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate acts as a chromogenic substrate in enzyme assays, meaning that it can be used to detect the presence of certain enzymes in a sample. When the enzyme is present, it catalyzes the reaction of the substrate with a chromogenic reagent, resulting in a colored product that can be detected spectrophotometrically.
Biochemical and Physiological Effects
methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate has not been studied for its potential biochemical or physiological effects. As such, its potential effects on the body are unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate has several advantages as a reagent in lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and ethanol. However, it is also a relatively unstable compound, and its reaction with chromogenic reagents can produce a colored product that can be difficult to detect spectrophotometrically.
Direcciones Futuras
In the future, research should focus on the potential biochemical and physiological effects of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate. Additionally, research should focus on developing more stable derivatives of the compound that can be used in enzyme assays. Finally, research should focus on developing new applications for the compound, such as in the synthesis of heterocyclic compounds or in the synthesis of organic compounds with antimicrobial activity.
Aplicaciones Científicas De Investigación
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a chromogenic substrate in enzyme assays, and as a fluorescent dye. It has also been used in studies of the structure-activity relationships of drugs, in the synthesis of heterocyclic compounds, and in the synthesis of organic compounds with antimicrobial activity.
Propiedades
IUPAC Name |
methyl 7-(bromomethyl)-9-oxoxanthene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c1-20-16(19)10-3-2-4-13-14(10)15(18)11-7-9(8-17)5-6-12(11)21-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJPCIITXZLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612170 | |
| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
CAS RN |
328526-38-1 | |
| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


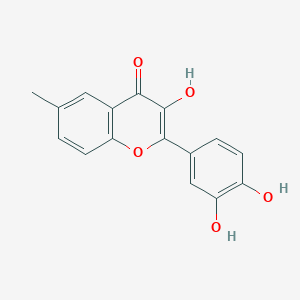
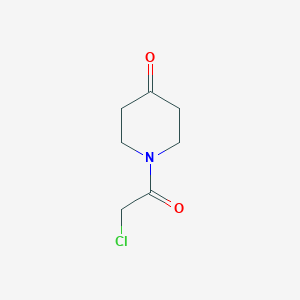
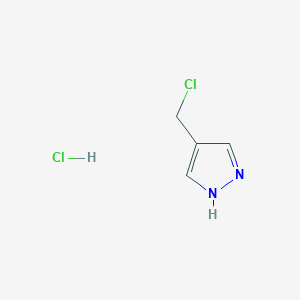
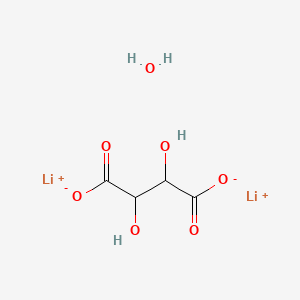
![1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1603424.png)
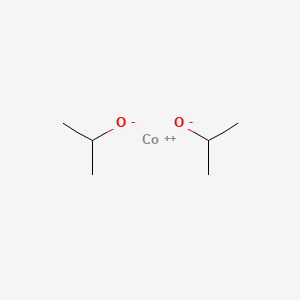

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
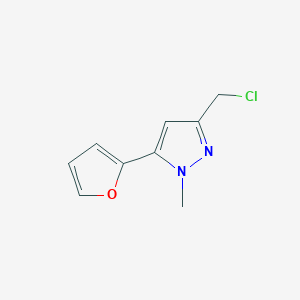
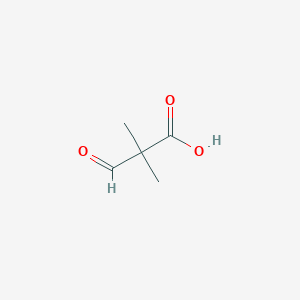

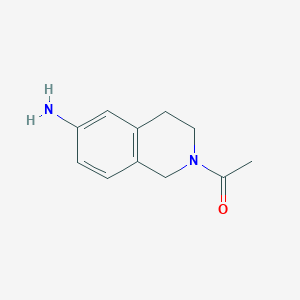
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)
